![molecular formula C11H10Br2FNO B2854322 (2R)-5,7-Dibromo-6-fluoro-3,4-dihydro-2-methyl-1(2H)-quinolinecarboxaldehyde CAS No. 1593478-56-8](/img/structure/B2854322.png)
(2R)-5,7-Dibromo-6-fluoro-3,4-dihydro-2-methyl-1(2H)-quinolinecarboxaldehyde
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Description
(2R)-5,7-Dibromo-6-fluoro-3,4-dihydro-2-methyl-1(2H)-quinolinecarboxaldehyde (DFFMQC) is an important organic compound with a wide range of applications in the scientific research field. It is a type of quinolinecarboxaldehyde, which is a compound containing an aldehyde group, a quinoline ring, and a carboxylic acid group. DFFMQC is primarily used in biochemical and pharmacological studies, due to its ability to bind to proteins and other molecules.
Scientific Research Applications
Analytical Chemistry Applications
Quinoline derivatives have been synthesized and characterized for use as precolumn fluorogenic reagents for the ultrahigh sensitivity determination of primary amines by micro-column liquid chromatography with laser-induced fluorescence detection. The detection limits for these derivatives are in the low femtogram range, demonstrating their utility in high-sensitivity analytical applications (Beale et al., 1989).
Catalytic Applications
Research on rhodium(I) carbonyl complexes of quinoline carboxaldehyde ligands has shown that these complexes exhibit higher catalytic activity for the carbonylation of methanol to acetic acid and methyl acetate compared to well-known Monsanto's species. This highlights the potential of quinoline derivatives in catalysis, particularly in the synthesis of industrially relevant chemicals (Sarmah et al., 2010).
Organic Synthesis and Medicinal Chemistry
Quinoline derivatives have been utilized in the synthesis of biologically active compounds, including anticancer agents. The synthesis approach often involves microwave irradiation, indicating the efficiency and adaptability of quinoline derivatives in modern organic synthesis techniques. Such derivatives have shown potent anticancer activity, emphasizing their relevance in the development of new therapeutic agents (Bhatt et al., 2015).
Sensing and Detection
Quinoline-based chemosensors have been developed for pH sensing, demonstrating the versatility of quinoline derivatives in creating sensitive and selective sensors for environmental and biological applications. These sensors can detect pH changes in various mediums, including natural water bodies, offering a practical tool for environmental monitoring (Hazra et al., 2020).
properties
IUPAC Name |
(2R)-5,7-dibromo-6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2FNO/c1-6-2-3-7-9(15(6)5-16)4-8(12)11(14)10(7)13/h4-6H,2-3H2,1H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLQPWXVZCPUGC-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C(=C(C=C2N1C=O)Br)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC2=C(C(=C(C=C2N1C=O)Br)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-5,7-Dibromo-6-fluoro-3,4-dihydro-2-methyl-1(2H)-quinolinecarboxaldehyde |
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